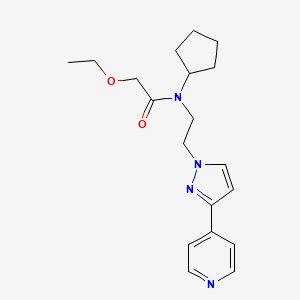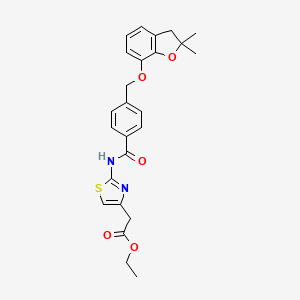
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. It was developed as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction.
Wirkmechanismus
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide acts as a competitive antagonist at the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor plays a key role in the regulation of appetite, metabolism, and reward pathways. By blocking the CB1 receptor, N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can reduce food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been shown to have several biochemical and physiological effects. It can reduce food intake and body weight by decreasing the activity of the endocannabinoid system, which is involved in the regulation of appetite and metabolism. N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can also improve glucose metabolism by increasing insulin sensitivity and reducing inflammation. In addition, N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can block the rewarding effects of drugs of abuse by inhibiting the release of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several advantages for lab experiments. It is a potent and selective CB1 receptor antagonist, which allows for precise manipulation of the endocannabinoid system. N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has also been shown to have a good safety profile in preclinical studies. However, N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has a short half-life in the body, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide. One direction is to investigate its potential therapeutic applications in humans, particularly for the treatment of obesity, metabolic disorders, and drug addiction. Another direction is to develop more potent and selective CB1 receptor antagonists that can overcome the limitations of N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide. Finally, further studies are needed to elucidate the precise molecular mechanisms of N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide and its effects on the endocannabinoid system.
Synthesemethoden
The synthesis of N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves several steps. The first step is the preparation of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-cyclopentyl-2-aminoethanol and ethyl acetate to yield N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to reduce food intake and body weight in obese rodents and improve glucose metabolism in diabetic animals. N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has also been investigated as a potential treatment for drug addiction, as it can block the rewarding effects of drugs of abuse such as cocaine and heroin.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-ethoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-25-15-19(24)23(17-5-3-4-6-17)14-13-22-12-9-18(21-22)16-7-10-20-11-8-16/h7-12,17H,2-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVYRBOPKRHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)


![(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate](/img/structure/B2728535.png)
![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)


![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2728542.png)
![4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2728544.png)

![N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2728548.png)
![5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2728550.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2728552.png)